molecular formula C22H17F3N2O4S B14969381 4-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14969381
M. Wt: 462.4 g/mol
InChI Key: ODSQVCNMYDHUAP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzenesulfonyl group, a trifluoromethylphenyl group, and a dihydrobenzoxazine carboxamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with 2-aminophenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. The benzenesulfonyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its structure allows for diverse applications and interactions that may not be observed in similar compounds.

Properties

Molecular Formula

C22H17F3N2O4S

Molecular Weight

462.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H17F3N2O4S/c23-22(24,25)15-7-6-8-16(13-15)26-21(28)20-14-27(18-11-4-5-12-19(18)31-20)32(29,30)17-9-2-1-3-10-17/h1-13,20H,14H2,(H,26,28)

InChI Key

ODSQVCNMYDHUAP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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